molecular formula C16H10F3NO3 B2705072 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione CAS No. 339096-92-3

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2705072
CAS No.: 339096-92-3
M. Wt: 321.255
InChI Key: WZPRPDFZIQXXOR-UHFFFAOYSA-N
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Description

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of phthalic anhydride with 4-(trifluoromethyl)benzylamine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to facilitate the formation of the isoindole-1,3-dione core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is unique due to the combination of the isoindole-1,3-dione core and the trifluoromethyl group. This combination imparts enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPRPDFZIQXXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of N-hydroxy phthalamide (5.25 g, 32.3 mmol) in DMF (30 mL) was added cesium carbonate (15.80 g, 48.5 mmol) and 1-(bromomethyl)-4-(trifluoromethyl)benzene (5 ml, 32.3 mmol) at RT. Reaction mixture was stirred for 3 h. and then diluted with water. Precipitated product was filtered and dried to get titled compound in 87% yield.
Name
N-hydroxy phthalamide
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

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